5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene
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Overview
Description
5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentamethyl-substituted cyclopentadiene ring. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene typically involves the reaction of trimethylsilyl chloride with a pentamethylcyclopentadiene precursor. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the trimethylsilyl ether. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Fluoride sources like tetra-n-butylammonium fluoride.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
Chemistry: 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is used as a precursor in the synthesis of complex organosilicon compounds. It serves as a building block in the preparation of catalysts and ligands for various chemical reactions.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of high-performance materials, including silicone-based polymers and resins. Its stability and reactivity make it valuable in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl group. This group can act as a protecting group, enhancing the compound’s stability and reactivity in different chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Trimethylsilylacetylene: Used in similar applications as a source of acetylene in organic synthesis.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Silyl ethers: A group of compounds containing silicon-oxygen bonds, used as protecting groups for alcohols.
Uniqueness: 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is unique due to its specific structural arrangement, which combines the stability of the trimethylsilyl group with the reactivity of the pentamethylcyclopentadiene ring. This combination allows for versatile applications in both synthetic and industrial chemistry.
Properties
IUPAC Name |
trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Si/c1-9-10(2)12(4)13(5,11(9)3)14(6,7)8/h1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTWQEUDFDAMBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)[Si](C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402071 |
Source
|
Record name | Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87778-95-8 |
Source
|
Record name | Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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